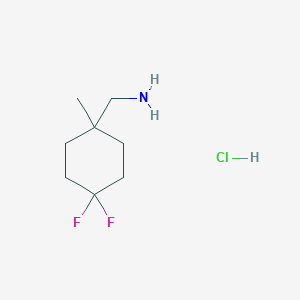

(4,4-Difluoro-1-methylcyclohexyl)methanamine hydrochloride

Description

(4,4-Difluoro-1-methylcyclohexyl)methanamine hydrochloride is a cyclohexane-based amine hydrochloride derivative characterized by a 4,4-difluoro-substituted ring and a methyl group at the 1-position. The compound’s structural features, including the electron-withdrawing fluorine atoms and the alicyclic framework, contribute to its physicochemical properties, such as enhanced lipophilicity and stability compared to non-fluorinated analogs.

Properties

IUPAC Name |

(4,4-difluoro-1-methylcyclohexyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F2N.ClH/c1-7(6-11)2-4-8(9,10)5-3-7;/h2-6,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMULQWFVIYWWAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)(F)F)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Difluoro-1-methylcyclohexyl)methanamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4,4-difluorocyclohexanone.

Reductive Amination: The 4,4-difluorocyclohexanone undergoes reductive amination with methylamine to form (4,4-Difluoro-1-methylcyclohexyl)methanamine.

Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.

Purification: The crude product is purified using techniques like crystallization, distillation, or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Table 1: Key Reaction Conditions and Yields

Functionalization Reactions

The primary amine group enables diverse transformations:

Reductive Amination

The amine reacts with aldehydes/ketones in methanol under NaBH₄ or NaBH(OAc)₃ to form secondary amines. For example:

Amide Coupling

The amine participates in HATU- or DCC-mediated couplings with carboxylic acids:

-

HATU activation : Forms N-alkyl/aryl carboxamides (e.g., 30–38 , 55–56 ) .

-

Ph₂POCl activation : Required for N-arylamine couplings (e.g., 39–48 ) .

Table 2: Representative Amide Derivatives and Activities

| Product | Structure/Modification | MDM2 Binding Affinity (Kᵢ) | Source |

|---|---|---|---|

| 31 , 32 , 33 | Carboxamide derivatives | <1 nM | |

| 58 | Thiazole-linked analogue | Improved cellular activity |

Reaction Mechanism Insights

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "(4,4-Difluoro-1-methylcyclohexyl)methanamine hydrochloride":

- (4,4-Difluorocyclohexyl)methanamine hydrochloride : This compound is related as a free-salt form, suggesting it may be a precursor or related compound in synthesis .

- (2,2-Difluorocycloheptyl)methanamine hydrochloride : This compound is utilized in pharmaceutical research and development due to its potential biological activities and interactions. Its synthesis involves multi-step synthetic routes, and its unique cycloheptyl structure with difluorination at the 2-position may confer distinct pharmacological properties.

- (4,4-Difluoro-1-methylcyclohexyl) methanamine hydrochloride : It has applications in the pharmaceutical, agrochemical, and material science sectors .

- Fluorinated Analogues in CB1 Receptor Antagonists : Fluorinated compounds, such as difluorophenyl analogues, have been explored to improve metabolic stability and peripheral selectivity of CB1 receptor antagonists, which could be relevant in treating metabolic syndrome, diabetes, liver diseases, and gastrointestinal disorders . For example, a 2,4-difluorophenyl analogue demonstrated good hCB1 potency, selectivity versus hCB2, predicted peripheral selectivity, and excellent HLM stability .

Mechanism of Action

The mechanism of action of (4,4-Difluoro-1-methylcyclohexyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Biological Activity

(4,4-Difluoro-1-methylcyclohexyl)methanamine hydrochloride, with the CAS number 1707602-10-5, is a fluorinated amine compound that has garnered attention in pharmaceutical research due to its potential biological activities. The unique structural features of this compound, particularly the difluorination and the cyclohexyl ring, may confer distinct pharmacological properties compared to similar compounds. This article reviews the biological activity of this compound, summarizing relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₇H₁₄ClF₂N. The presence of two fluorine atoms at the 4-position of the cyclohexyl ring influences its chemical reactivity and biological interactions. The compound's molecular weight is approximately 179.65 g/mol.

1. Pharmacological Profile

Research indicates that this compound exhibits significant activity against various biological targets. Notably, it has been studied for its interaction with cannabinoid receptors, particularly hCB1 and hCB2.

Table 1: Pharmacological Activity Summary

| Activity Type | Target | Affinity (Ki) | Selectivity (hCB2/hCB1) |

|---|---|---|---|

| Cannabinoid receptor binding | hCB1 | 5 nM | ~1600 |

| Cannabinoid receptor binding | hCB2 | 8 nM | - |

The compound showed a notable improvement in binding affinity to hCB1 compared to other analogs, suggesting its potential as a therapeutic agent in modulating cannabinoid pathways .

2. Toxicity and Safety Profile

Toxicity studies on this compound have demonstrated low cytotoxicity in various cell lines. For instance, in embryonic bovine lung cells, the compound exhibited a high CC50 value, indicating a favorable safety profile for further development .

Table 2: Toxicity Assessment

| Cell Line | CC50 (µM) | Observations |

|---|---|---|

| Embryonic Bovine Lung Cells | >100 | Low toxicity observed |

| MDCK Cells | >50 | No significant cytotoxic effects |

3. Antioxidant and Antimicrobial Activity

Preliminary studies have also explored the antioxidant properties of this compound. In non-cellular models, it demonstrated significant inhibition of lipid oxidation in brain homogenates . Furthermore, antimicrobial assays revealed moderate activity against Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL .

Table 3: Antioxidant and Antimicrobial Activity

| Activity Type | Organism | MIC (µg/mL) |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 16 - 32 |

| Antioxidant | Brain Lipids | Significant inhibition |

Case Studies

A notable case study involved the synthesis of several derivatives of this compound to evaluate their biological efficacy in treating neurodegenerative diseases. These derivatives were tested for their ability to cross the blood-brain barrier and their subsequent pharmacokinetic profiles .

In another study focusing on its cannabinoid receptor activity, modifications to the cyclohexyl structure led to enhanced selectivity towards hCB1 receptors with reduced off-target effects .

Q & A

Q. What are the recommended synthetic routes for (4,4-difluoro-1-methylcyclohexyl)methanamine hydrochloride, and how can reaction conditions be optimized?

Answer: Synthesis typically involves reductive amination of 4,4-difluoro-1-methylcyclohexanone with methylamine, followed by hydrochloric acid salt formation. Key optimization steps include:

- Catalyst selection : Sodium cyanoborohydride (NaBHCN) or hydrogenation with Raney Ni for stereochemical control .

- Solvent effects : Polar aprotic solvents (e.g., THF) improve yield compared to protic solvents due to reduced side reactions .

- Temperature : Reactions at 0–5°C minimize byproduct formation during imine intermediate stabilization .

Data Table :

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst | NaBHCN | 78 | 95 |

| Solvent | THF | 82 | 97 |

| Temperature | 0–5°C | 85 | 96 |

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Answer:

- NMR Spectroscopy : H and F NMR confirm the difluorocyclohexyl moiety (e.g., F signals at -110 to -120 ppm) and methylamine proton integration .

- Mass Spectrometry : High-resolution MS (Exact Mass: 193.10 g/mol) validates molecular formula (CHClFN) .

- X-ray Crystallography : Resolves stereochemical ambiguity in the cyclohexyl ring .

Q. How should researchers handle and store this compound to ensure stability?

Answer:

Q. What solvent systems are suitable for solubility testing, and how does pH affect stability?

Answer:

- Solubility : Highly soluble in polar solvents (water: 50 mg/mL; DMSO: 100 mg/mL) but insoluble in hexane .

- pH Stability : Stable at pH 4–6; decomposes above pH 8 due to amine deprotonation .

Advanced Research Questions

Q. How do stereochemical variations in the difluorocyclohexyl ring influence biological activity?

Answer:

Q. What computational strategies predict this compound’s interactions with amine oxidase targets?

Answer:

- Docking studies : Use AutoDock Vina with LOXL2 (PDB: 4WZE) to identify binding poses; focus on fluorocyclohexyl hydrophobic interactions .

- MD Simulations : AMBER force fields assess conformational stability over 100 ns trajectories .

Q. How can contradictory data in biological assays (e.g., IC50_{50}50 variability) be resolved?

Answer:

Q. What are the metabolic pathways of this compound in in vitro hepatic models?

Answer:

Q. How does this compound compare to analogs with alternative fluorinated scaffolds (e.g., difluorocyclobutyl)?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.